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Compound Name: Pyrogallol Red

CAS No.: 85531-30-2

Cat. No.: B3430702

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enzymatic

assays that utilize Pyrogallol Red (PGR) or its un-sulfonated precursor, pyrogallol, as a

chromogenic substrate. These assays are fundamental tools in biochemistry, environmental

science, and drug discovery for quantifying the activity of various oxidoreductases.

Introduction
Pyrogallol and its sulfonated derivative, Pyrogallol Red, are versatile substrates for several

enzymes, primarily oxidoreductases. The enzymatic oxidation of these compounds results in

the formation of colored products, which can be quantified spectrophotometrically to determine

enzyme activity. This principle is applied in assays for enzymes such as peroxidase, laccase,

and polyphenol oxidase. Additionally, a novel indirect assay for catalase activity has been

developed based on the horseradish peroxidase-catalyzed oxidation of Pyrogallol Red. This

document outlines the principles and provides detailed protocols for these key enzymatic

assays.
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Application Note 1: Peroxidase Activity Assay
Principle:

Peroxidases (EC 1.11.1.7) catalyze the oxidation of a wide range of substrates in the presence

of hydrogen peroxide (H₂O₂). When pyrogallol is used as the substrate, it is oxidized to

purpurogallin, a yellowish-brown product with a maximum absorbance at 420 nm. The rate of

increase in absorbance at this wavelength is directly proportional to the peroxidase activity in

the sample.[1][2]

Applications:

Determination of peroxidase activity in various biological samples (e.g., plant extracts,

animal tissues).

Screening for peroxidase inhibitors.

Quality control in food industries.

Environmental monitoring.

Quantitative Data Summary:

Parameter Value Source

Wavelength of Detection 420 nm [2]

pH Optimum 6.0 [1]

Temperature 20 °C [2]

Unit Definition
1 unit forms 1.0 mg of

purpurogallin in 20 sec
[1]

Experimental Workflow:
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Workflow for the peroxidase activity assay.

Detailed Protocol: Peroxidase Activity Assay

Materials:

1.0 M Potassium phosphate monobasic solution

1.0 M Potassium phosphate dibasic solution

30% (w/w) Hydrogen Peroxide (H₂O₂) solution

Pyrogallol

Ultrapure water

Spectrophotometer and cuvettes
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Reagent Preparation:

100 mM Potassium Phosphate Buffer (pH 6.0 at 20°C):

To prepare 200 ml, mix 17.36 ml of 1.0 M Potassium phosphate monobasic solution with

2.64 ml of 1.0 M Potassium phosphate dibasic solution.

Bring the final volume to 200 ml with ultrapure water.

Adjust the pH to 6.0 at 20°C using 1 N KOH or 1 N HCl.

Store on ice.

0.50% (w/w) Hydrogen Peroxide Solution:

Prepare a 1:60 dilution of the 30% H₂O₂ solution in ultrapure water.

This solution should be prepared fresh.[1]

5% (w/v) Pyrogallol Solution:

Dissolve 500 mg of pyrogallol in 10 ml of ultrapure water.

This solution should be prepared fresh and protected from light.[1]

Peroxidase Enzyme Solution:

Prepare a stock solution of the enzyme in cold 100 mM Potassium Phosphate Buffer.

Immediately before use, dilute the enzyme stock to a working concentration of 0.45–0.75

units/ml in the same cold buffer.

Assay Procedure:

Set the spectrophotometer to 420 nm and the temperature to 20°C.

Prepare the reaction mixture in a 3 ml cuvette as follows:

2.40 ml 100 mM Potassium Phosphate Buffer (pH 6.0)
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0.20 ml 0.50% H₂O₂ Solution

0.30 ml 5% Pyrogallol Solution

Mix by inversion and equilibrate the cuvette in the spectrophotometer for approximately 10

minutes.

To initiate the reaction, add 0.10 ml of the diluted enzyme solution.

Immediately mix by inversion and start recording the increase in absorbance at 420 nm for 3

to 5 minutes.[1]

Calculate the rate of reaction (ΔA₄₂₀/min) from the initial linear portion of the curve.

A blank reaction should be run using 0.10 ml of buffer instead of the enzyme solution.

Application Note 2: Catalase Activity Assay (Indirect
Method)
Principle:

This is an indirect assay for catalase (EC 1.11.1.6) activity. Catalase decomposes hydrogen

peroxide (H₂O₂) into water and oxygen. The assay measures the amount of H₂O₂ remaining

after incubation with a catalase-containing sample. The residual H₂O₂ is quantified using a

coupled reaction where horseradish peroxidase (HRP) catalyzes the oxidation of Pyrogallol
Red (PGR) by H₂O₂, leading to a colored product. The color intensity is inversely proportional

to the catalase activity in the sample.[3][4]

Applications:

Measurement of catalase activity in biological samples.

High-throughput screening for catalase inhibitors or activators.

Assessment of oxidative stress in cells and tissues.

Quantitative Data Summary:
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Parameter Value Source

Linearity Range 0 - 4 U/mL [3][4]

Limit of Detection (LOD) 0.005 U/mL [3][4]

Limit of Quantitation (LOQ) 0.01 U/mL [3][4]

Reaction Pathway:
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Step 1: Catalase Reaction

Step 2: Detection of Residual H₂O₂

H₂O₂ (Initial)

Catalase
(from sample)

H₂O₂ (Residual)
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Two-step reaction pathway for the indirect catalase assay.
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Detailed Protocol: Catalase Activity Assay

Materials:

Pyrogallol Red (PGR)

Horseradish Peroxidase (HRP)

30% (w/w) Hydrogen Peroxide (H₂O₂) solution

Phosphate buffer (e.g., 50 mM, pH 7.0)

N-ethylmaleimide (NEM) (optional, to avoid interference from thiol groups)[3]

Microplate reader or spectrophotometer

Reagent Preparation:

Phosphate Buffer (50 mM, pH 7.0): Prepare a standard phosphate buffer and adjust the pH

to 7.0.

Hydrogen Peroxide Solution (250 µM): Prepare a fresh dilution of H₂O₂ in phosphate buffer.

[3]

Pyrogallol Red Solution (100 µM): Dissolve PGR in phosphate buffer.

Horseradish Peroxidase Solution (1 U/mL): Dissolve HRP in phosphate buffer.[3]

Catalase Sample: Prepare dilutions of the biological sample in phosphate buffer.

Assay Procedure (Microplate Format):

Catalase Reaction:

In the wells of a microplate, add your catalase-containing sample.

Add the 250 µM H₂O₂ solution to each well to start the reaction.

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[3]
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Detection of Residual H₂O₂:

Prepare a detection reagent by mixing the PGR solution and the HRP solution.

Add the detection reagent to each well.

Incubate for a short period (e.g., 5-10 minutes) to allow for color development.

Measurement:

Measure the absorbance at the appropriate wavelength for the oxidized PGR product

(typically around 540-570 nm, requires optimization).

Standard Curve:

Prepare a standard curve using known concentrations of H₂O₂ to relate absorbance to the

amount of residual H₂O₂.

Alternatively, use a catalase standard of known activity to generate a standard curve.

Application Note 3: Laccase and Polyphenol
Oxidase Activity Assay
Principle:

Laccases (EC 1.10.3.2) and Polyphenol Oxidases (PPO, e.g., catechol oxidase, EC 1.10.3.1)

are copper-containing enzymes that catalyze the oxidation of various phenolic and non-

phenolic compounds. Pyrogallol serves as a substrate for both types of enzymes. The oxidation

of pyrogallol by laccase or PPO, in the presence of molecular oxygen, produces colored

products. The rate of color formation, monitored spectrophotometrically, is proportional to the

enzyme activity.[5][6]

Applications:

Quantifying laccase and PPO activity in fungal, bacterial, and plant extracts.

Studying the substrate specificity of these enzymes.
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Screening for inhibitors of laccase and PPO.

Applications in bioremediation and industrial processes.

Quantitative Data Summary:

Parameter Laccase (example)
Polyphenol
Oxidase (example)

Source

Wavelength of

Detection
390 nm 420 nm [7]

pH Optimum
Varies with substrate

and enzyme source

7.0 (for ginseng PPO

with catechol)

Substrate Pyrogallol Pyrogallol [5]

Experimental Workflow:
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Assay Reaction Detection
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(e.g., HEPES, pH 7.0)

Prepare Reaction Mixture:
Buffer, PyrogallolPyrogallol Solution

Laccase or PPO Sample
(diluted in buffer)

Add Enzyme Sample
to initiate reaction

Equilibrate to
Assay Temperature

Measure Absorbance
increase at 390-420 nm

Start immediately
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Workflow for laccase and polyphenol oxidase assays.

Detailed Protocol: Polyphenol Oxidase Activity Assay
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Materials:

HEPES buffer

Pyrogallol

Enzyme extract (e.g., from fresh ginseng)[6]

Spectrophotometer and cuvettes

Reagent Preparation:

50 mM HEPES-KOH Buffer (pH 7.0): Prepare the buffer and adjust the pH to 7.0.

Pyrogallol Solution (e.g., 10 mM): Dissolve the appropriate amount of pyrogallol in the

HEPES-KOH buffer.

Enzyme Solution: Prepare dilutions of the PPO-containing extract in the HEPES-KOH buffer.

Assay Procedure:

Set the spectrophotometer to 420 nm and the temperature to 20°C.

Prepare the reaction mixture in a 1.5 ml cuvette as follows:

Sufficient 50 mM HEPES-KOH buffer (pH 7.0)

Pyrogallol solution to a final concentration of 10 mM.

The total volume before adding the enzyme should be pre-calculated (e.g., 1.4 ml for a

final volume of 1.5 ml).

Equilibrate the cuvette in the spectrophotometer.

To initiate the reaction, add 0.1 ml of the enzyme solution.

Immediately mix and start recording the increase in absorbance at 420 nm.

Calculate the rate of reaction from the initial linear portion of the curve.
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A blank reaction should be run using buffer instead of the enzyme solution.

Note on Laccase Assay: The protocol for a laccase assay using pyrogallol would be similar, but

the buffer, pH, and wavelength of detection should be optimized for the specific laccase being

studied. For some laccases, the optimal detection wavelength for pyrogallol oxidation is around

390 nm.[7]

Disclaimer: These protocols are intended as a guide. It is recommended that each user

validates and optimizes the assay conditions for their specific application and instrumentation.

Always consult the relevant Material Safety Data Sheets (MSDS) for safe handling of all

reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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